

Application Notes and Protocols for Recombinant RodA Protein Expression and Purification

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Compound of Interest

Compound Name: *RodA protein*

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Introduction

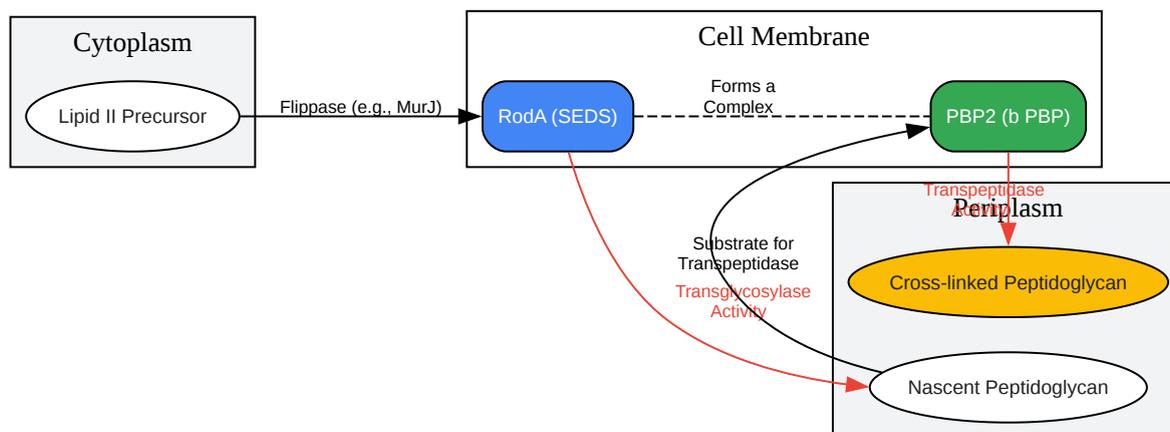
RodA is a crucial transmembrane protein and a member of the SEDS (shape, elongation, division, and sporulation) protein family, recently identified as a key peptidoglycan polymerase. [1][2][3] Its essential role in bacterial cell wall synthesis, a process previously attributed mainly to penicillin-binding proteins (PBPs), makes it a promising target for the development of novel antibiotics.[1][2][3] The structural and functional characterization of RodA is vital for understanding bacterial physiology and for designing targeted antimicrobial therapies. This document provides a detailed protocol for the expression and purification of recombinant **RodA protein**, based on established methodologies.

Principle

The protocol outlines the overexpression of recombinant, tagged RodA in an Escherichia coli expression system, followed by its extraction from the cell membrane and subsequent purification using affinity and size-exclusion chromatography. The use of a SUMO (Small Ubiquitin-like Modifier) fusion tag enhances expression and solubility, and can be cleaved to yield the native protein.

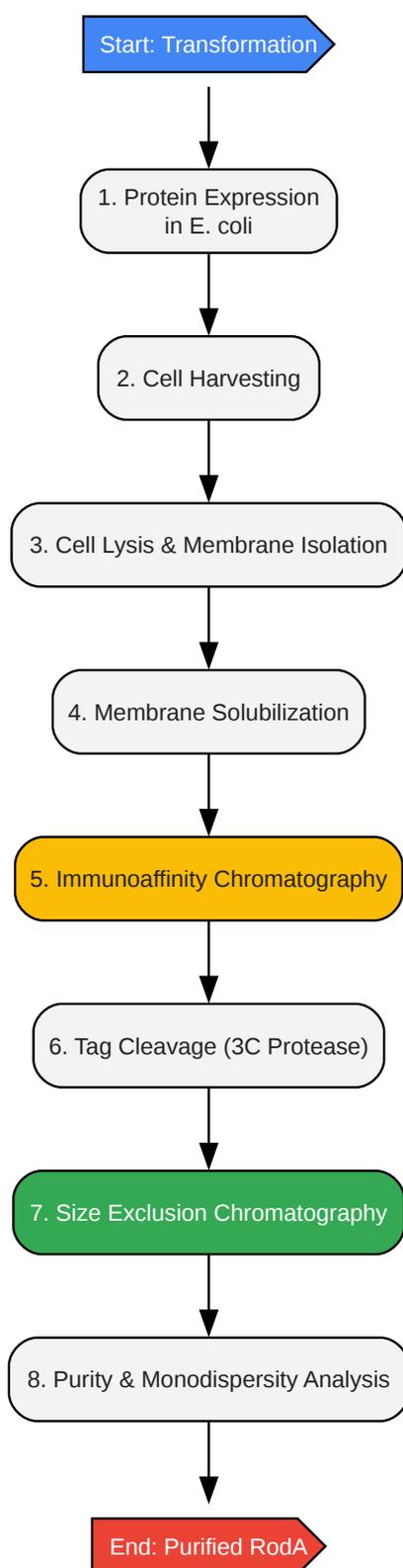
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological role of RodA in peptidoglycan synthesis and the experimental workflow for its purification.



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Caption: Role of RodA in Peptidoglycan Synthesis.



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Caption: Workflow for Recombinant RodA Purification.

Data Presentation

| Parameter | <i>Thermus thermophilus</i> RodA in <i>E. coli</i> | <i>Bacillus subtilis</i> RodA in <i>E. coli</i> |
|---------------------|---|---|
| Expression Host | <i>E. coli</i> C43 derivative (CAM333) | <i>E. coli</i> C43 derivative (CAM333) |
| Expression Vector | pAM172 (N-terminal SUMO-FLAG-3C tag) | pER174a (C-terminal Hisx10 tag) |
| Induction | 1 mM IPTG at OD600 of 0.8, 16h at 20°C | 10 mM xylose |
| Lysis Method | Sonication | Not specified, likely similar |
| Purification Step 1 | Immunoaffinity Chromatography | Immunoaffinity Chromatography |
| Purification Step 2 | Size Exclusion Chromatography (Sephadex S200) | Not specified |
| Final Yield | 30–40 mg/ml (post-concentration) | Not specified |
| Purity | Evaluated by SDS-PAGE | Not specified |
| Monodispersity | Evaluated by analytical SEC | Not specified |
| Detergents Used | DDM, CHAPS | Not specified |

Note: The table is compiled from data presented in Sjødt et al., 2018.^[1] Quantitative yields can vary significantly between experiments.

Experimental Protocols

Materials and Reagents

- *E. coli* Strain: CAM333 (a derivative of C43 with deletions in ponB, pbpC, and mgtA)
- Expression Plasmid: pAM172 containing the RodA gene from *Thermus thermophilus* with an N-terminal SUMO-FLAG-3C protease cleavage site.

- Media: M9 minimal medium supplemented with 0.2% (w/v) maltose, 0.2% (w/v) casamino acids, and appropriate antibiotics (e.g., 25 µg/mL chloramphenicol).
- Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂, 100 µg/mL lysozyme, Benzonase nuclease (1:100,000 v:v), 2 mg/mL iodoacetamide.
- Immunoaffinity Chromatography Buffer: 20 mM HEPES pH 7.5, 500 mM NaCl, 0.1% (w/v) DDM.
- Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 500 mM NaCl, 0.1% DDM.
- Protease: 3C protease.
- Detergents: n-Dodecyl-β-D-maltoside (DDM), CHAPS.

Protocol Steps

1. Transformation and Expression

- Transform the RodA expression plasmid into chemically competent E. coli CAM333 cells.
- Plate on appropriate selective agar plates and incubate overnight at 37°C.
- Inoculate a single colony into a starter culture and grow overnight at 37°C.
- Use the starter culture to inoculate a larger volume of M9 minimal medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.
- Shift the culture to 20°C and continue to grow until the OD₆₀₀ reaches 0.8.[\[1\]](#)
- Induce protein expression by adding IPTG to a final concentration of 1 mM.[\[1\]](#)
- Continue to incubate for 16 hours at 20°C with shaking.[\[1\]](#)

2. Cell Harvesting and Lysis

- Harvest the cells by centrifugation.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.[1]
- Isolate the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[1] Discard the supernatant.

3. Protein Purification

- Immunoaffinity Chromatography:
 - Resuspend the membrane pellet and solubilize the membrane proteins using a buffer containing an appropriate detergent (e.g., 0.1% DDM).
 - Clarify the solubilized material by ultracentrifugation.
 - Load the supernatant onto an anti-FLAG affinity column.
 - Wash the column extensively with Immunoaffinity Chromatography Buffer to remove non-specifically bound proteins.
 - Elute the SUMO-FLAG-RodA fusion protein according to the affinity resin manufacturer's protocol.
- Tag Cleavage:
 - Add 3C protease to the eluted protein at a 1:1000 (w:w) ratio.[1]
 - Incubate at 4°C overnight to cleave the SUMO-FLAG tag.[1]
- Size Exclusion Chromatography (SEC):
 - Further purify the cleaved **RodA protein** using a Sephadex S200 column equilibrated with SEC Buffer.[1]
 - Collect fractions and analyze by SDS-PAGE to identify those containing pure RodA.

- Concentration and Storage:
 - Pool the pure fractions and concentrate the protein to 30–40 mg/mL.[1]
 - Flash-freeze aliquots in liquid nitrogen and store at -80°C.[1]

4. Quality Control

- Purity Assessment: Analyze the purified protein at each stage using SDS-PAGE to confirm the molecular weight and assess purity.
- Monodispersity: Evaluate the oligomeric state and homogeneity of the final protein sample by analytical size-exclusion chromatography.[1]

Conclusion

This protocol provides a robust framework for the expression and purification of recombinant RodA, a critical enzyme in bacterial cell wall synthesis. The successful purification of functional RodA is a key prerequisite for structural studies, enzymatic assays, and high-throughput screening campaigns aimed at discovering novel inhibitors. Researchers can adapt this protocol for RodA orthologs from other bacterial species or for other SEDS family proteins.

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